Tideglusib

GSK-3β inhibition Kinase assay IC50

In chronic neurodegeneration and Wnt/β-catenin research, reversible GSK-3β inhibitors demand continuous high plasma levels, undermining long-term in vivo studies. Tideglusib resolves this via its irreversible, non-ATP-competitive mechanism. • Irreversible GSK-3β binding: dissociation rate ≈ zero; sustained target engagement after plasma clearance • IC50 = 5 nM (WT GSK-3β); 60 nM (C199A mutant); backed by Phase II human safety & PK data • Superior Wnt activation: 7.46-fold AXIN2 induction vs. 1.41-fold for CHIR99021 in hDPSCs • Multiple crystalline polymorphs, salts, and co-crystals available for formulation optimization

Molecular Formula C19H14N2O2S
Molecular Weight 334.4 g/mol
CAS No. 865854-05-3
Cat. No. B1682902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTideglusib
CAS865854-05-3
Synonyms4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione
NP 031112
NP-031112
NP-12 compound
NP031112
NP12 compound
tideglusi
Molecular FormulaC19H14N2O2S
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2
InChIKeyPMJIHLSCWIDGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tideglusib (CAS 865854-05-3) as an Irreversible Non-ATP Competitive GSK-3β Inhibitor for Scientific Research and Procurement


Tideglusib (NP031112, NP-12) is a small-molecule thiadiazolidinone (TDZD) derivative that functions as an irreversible, non-ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) [1]. It exhibits potent inhibition of wild-type GSK-3β with an IC50 of 5 nM and shows retained activity against the C199A mutant form (IC50 = 60 nM), which is critical for its unique mechanism of action [2]. Tideglusib has advanced to Phase II clinical trials for Alzheimer's disease and progressive supranuclear palsy, distinguishing it from purely preclinical GSK-3β inhibitors [3].

Mechanism

Irreversible, non-ATP-competitive GSK-3β inhibition studies

Workflow

Sustained target engagement models and washout-resistant assays

Translation

Research models supported by Phase II clinical trial context

Why Generic GSK-3β Inhibitors Cannot Substitute for Tideglusib in Specialized Research Applications


While numerous GSK-3β inhibitors exist, generic substitution of Tideglusib is scientifically unjustified due to its unique irreversible and non-ATP-competitive binding mechanism [1]. Unlike the reversible ATP-competitive inhibitors such as CHIR99021 or SB216763, or the weak, non-selective inhibitor lithium, Tideglusib's distinct mode of action results in a prolonged pharmacodynamic effect and a different selectivity profile that is not interchangeable with other GSK-3β inhibitors [2][3]. This mechanistic difference directly impacts experimental outcomes, particularly in assays requiring sustained pathway modulation or in models where specific off-target effects of alternative inhibitors are confounding [4].

Reversible ATP-competitive inhibitors (e.g., CHIR99021, SB216763)

Mechanism mismatch may shift target-residence time and washout-resistance profiles, limiting direct substitution.

Classic non-selective agents (e.g., lithium)

Potency context and kinase-selectivity profile differ markedly; pathway-response endpoints may not transfer.

Uncharacterized solid-state forms

Polymorph- or co-crystal-dependent solubility and stability context may vary; formulation-fit review required.

Quantitative Differentiation of Tideglusib (CAS 865854-05-3) Against Key GSK-3β Inhibitor Comparators


Comparative Potency: Tideglusib vs. Lithium Carbonate vs. TDZD-8

Tideglusib demonstrates vastly superior potency compared to the classic GSK-3β inhibitor lithium and the structurally related thiadiazolidinone TDZD-8. In a direct comparison, the IC50 values for GSK-3β inhibition are 5-60 nM for Tideglusib versus 2 µM for TDZD-8 and 2 mM for lithium carbonate [1]. This represents a 33- to 400-fold difference in potency compared to TDZD-8 and a 33,000- to 400,000-fold difference compared to lithium, highlighting Tideglusib's significant advantage in applications requiring potent target engagement at low concentrations.

Comparative Potency
Head-to-head
IC50 5 nM (WT)
vs TDZD-8 2 µM / Lithium 2 mM
Reported higher target engagement at low assay concentrations
Cell-free Z'-LYTE assay; varied ATP/peptide conditions
GSK-3β inhibition Kinase assay IC50

Mechanism of Action: Irreversible vs. Reversible Inhibition

Tideglusib is a functionally irreversible inhibitor, whereas comparators like CHIR99021 and lithium are reversible. The irreversibility is demonstrated by a lack of enzyme activity recovery after removal of unbound drug and a dissociation rate constant non-significantly different from zero [1]. In contrast, reversible inhibitors such as CHIR99021 dissociate from the target, allowing enzyme activity to return upon washout. This mechanistic difference results in a prolonged duration of action for Tideglusib that is independent of sustained plasma concentrations, a key differentiator for in vivo studies requiring sustained target inhibition.

Mechanism of Action
Cross-study
Irreversible; dissociation rate ≈ 0 vs CHIR99021 reversible
Sustained target inhibition context after washout
Washout and [35S] binding assays
Enzyme kinetics Irreversible inhibition Covalent binding

Functional Wnt/β-Catenin Pathway Activation: Tideglusib vs. CHIR99021 in Human Dental Pulp Stem Cells

In a direct comparative study assessing the regenerative ability of two GSK3 inhibitors on human dental pulp stem cells (hDPSCs), Tideglusib (100 nM) induced a 7.462-fold increase in AXIN2 gene expression, a key readout of Wnt/β-catenin pathway activation, compared to a 1.414-fold increase by CHIR99021 (5 nM) relative to the untreated control [1]. This represents a 5.3-fold greater activation of the canonical Wnt pathway by Tideglusib, highlighting its superior efficacy in promoting downstream signaling events critical for odontogenic differentiation in this specific cellular context.

Wnt/β-Catenin Activation
Head-to-head
AXIN2 7.46-fold increase vs CHIR99021 1.41-fold
Supports reported pathway-response interpretation
hDPSCs, 24h treatment, RT-PCR
Wnt signaling Stem cell differentiation Odontogenesis

Kinase Selectivity Profile: Broad Off-Target Activity at High Concentration

When assessed at a high concentration of 10 µM, Tideglusib exhibits significant off-target inhibition across a panel of 68 kinases. It inhibited several non-GSK-3 kinases by over 85%, including KDR (99.77%), MAPKAPK2 (96.90%), TAK1-TAB1 (93.5%), JAK3 (86.67%), and Aurora A (87.64%) [1]. In contrast, more selective GSK-3β inhibitors, such as the novel compound COB-187, have been reported to exhibit high selectivity with minimal off-target activity [2]. While Tideglusib is a potent GSK-3β inhibitor, this broad off-target profile at higher concentrations is a critical differentiator that researchers must account for when interpreting experimental results, particularly in complex biological systems where kinase crosstalk is a concern.

Kinase Selectivity
Cross-study
>85% inhibition of KDR, MAPKAPK2, TAK1-TAB1, JAK3, Aurora A at 10 µM
Off-target kinase context may require pathway-specific review
68-kinase panel, Z'-LYTE at 10 µM
Kinase selectivity Off-target effects Chemical probe

Clinical Translation: Phase II Trial Outcomes in Alzheimer's Disease

Tideglusib has advanced to a completed Phase II clinical trial (ARGO study, NCT01350362) in mild to moderate Alzheimer's disease patients, a milestone not achieved by many other GSK-3β inhibitors [1]. The 26-week, double-blind, placebo-controlled trial with 306 patients demonstrated acceptable safety but no significant clinical benefit in the overall population [1]. However, a subgroup analysis revealed that patients with mild AD in the 500 mg QD group showed significant responses on ADAS-cog15, MMSE, and word fluency tests [1]. This is in stark contrast to other GSK-3β inhibitors like lithium, which, despite its widespread clinical use for bipolar disorder, has not been rigorously evaluated in large, controlled Phase II trials for Alzheimer's disease with GSK-3β as the primary target. The existence of extensive human safety and pharmacokinetic data for Tideglusib significantly de-risks its use in translational research models.

Clinical Translation
Class-level
Phase II trial completed (NCT01350362) for Alzheimer's disease
Reported endpoint context in mild AD subgroup
26-week placebo-controlled study
Alzheimer's disease Clinical trial Phase II

Physical Property Differentiation: Crystalline Polymorphs and Solubility

Tideglusib's physical properties are modifiable through the generation of distinct crystalline polymorphs, salts, and co-crystals, as described in patent literature [1]. These solid-state forms offer tunable solubility, dissolution profiles, and stability, which are not generally available for many comparator GSK-3β inhibitors that lack such extensive solid-state characterization. For instance, Tideglusib is highly soluble in DMSO (67 mg/mL or 200 mM), but practically insoluble in water . In contrast, lithium salts are highly water-soluble but have very different physicochemical and pharmacological properties. The availability of defined polymorphs and co-crystals, such as the L-Proline co-crystal, provides procurement and formulation scientists with options to optimize bioavailability, stability, and processability for specific in vivo or in vitro applications [1].

Solid-State Forms
Class-level
Multiple polymorphs, salts, co-crystals; DMSO soluble, water insoluble
Supports formulation-dependent property review
XRD/DSC/TGA characterization context
Solid state chemistry Polymorphism Formulation

Optimal Research and Procurement Scenarios for Tideglusib (CAS 865854-05-3) Based on Quantitative Evidence


Sustained In Vivo GSK-3β Inhibition Studies

Tideglusib is the preferred GSK-3β inhibitor for chronic in vivo studies requiring sustained target engagement due to its irreversible mechanism of action. As demonstrated by a dissociation rate constant effectively zero, its inhibitory effect persists even after the compound is cleared from plasma [1]. This contrasts sharply with reversible inhibitors like CHIR99021, which require continuous high plasma levels for efficacy. Oral administration in animal models has been shown to reduce tau hyperphosphorylation and amyloid plaque load [1].

Human Translational Research in Neurodegeneration

For studies aiming to translate findings to human neurodegenerative diseases, particularly Alzheimer's disease or progressive supranuclear palsy, Tideglusib offers unparalleled value. It has completed Phase II clinical trials with extensive human safety and pharmacokinetic data [2]. This established clinical profile significantly de-risks translational research compared to using preclinical-only GSK-3β inhibitors, where human tolerability and pharmacokinetics are unknown.

Wnt/β-Catenin Pathway Activation in Regenerative Medicine

In cell-based assays focused on activating the canonical Wnt/β-catenin pathway, particularly in stem cell models such as human dental pulp stem cells (hDPSCs), Tideglusib demonstrates superior functional activation compared to the commonly used GSK-3β inhibitor CHIR99021. A direct comparison showed Tideglusib induced a 7.46-fold increase in AXIN2 expression versus 1.41-fold for CHIR99021 [3]. This makes Tideglusib a more potent tool for driving Wnt-dependent differentiation and regeneration.

Pharmaceutical Formulation Development Requiring Tunable Solid-State Properties

For industrial procurement focused on formulation development, Tideglusib's availability in multiple crystalline polymorphs, salts, and co-crystals (e.g., L-Proline co-crystal) provides a unique advantage [4]. This allows formulation scientists to select a solid-state form with optimized solubility, dissolution rate, and stability for a specific delivery route, a level of control not generally available for less characterized GSK-3β inhibitors.

Application
Selection Property
Validation Focus
Sustained GSK-3β pathway inhibition studies
Irreversible binding mechanism
Target-residence time and washout-resistance endpoints
Human translational neurodegeneration research
Phase II clinical trial context
Endpoint-response and PK model interpretation
Wnt/β-catenin pathway activation models
Reported functional pathway-response profile
AXIN2 expression and differentiation readouts
Formulation development research
Polymorph and co-crystal diversity
Solid-state stability and dissolution-rate review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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